- Dehydrooligopeptides. XIV. Syntheses of 2-[(Z)-1-aminoalken-1-yl]oxazole-4-carboxylic acid and the main common skeleton of thiostrepton peptide antibiotics A10255G and A10255J., Bulletin of the Chemical Society of Japan, 1996, 69(8), 2309-2316

Cas no 96929-05-4 (ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate)

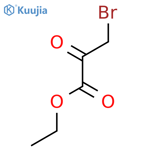

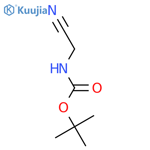

![ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate structure](https://fr.kuujia.com/scimg/cas/96929-05-4x500.png)

96929-05-4 structure

Nom du produit:ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate

Numéro CAS:96929-05-4

Le MF:C12H18N2O4S

Mégawatts:286.347321987152

MDL:MFCD09878704

CID:822558

PubChem ID:9925901

ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate Propriétés chimiques et physiques

Nom et identifiant

-

- Ethyl 2-(Boc-aminomethyl)thiazole-4-carboxylate

- Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)thiazole-4-carboxylate

- Ethyl 2-((tert-butoxycarbonyl)-methyl)thiazole-4-carboxylate

- ethyl 2-((tert-butoxycarbonylamino)methyl)thiazole-4-carboxylate

- ethyl 2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-thiazole-4-carboxylate

- tert-butyl (4-(ethoxycarbonyl)thiazol-2-yl)methylcarbamate

- 1-(tert-butoxycarbonyl)amino-1-(4-carboethoxythiazol-2-yl)methane

- 2-(N-tert-Butyloxycarbonylaminomethyl)-4-ethoxycarbonylthiazole

- Boc-Gly-Cys(Thz)-OEt

- ethyl 2-(N-t-butoxycarbonylamino)methylthiazol-4-carboxylate

- ethyl 2-[N-(tert-butoxycarbonyl)aminomethyl]thiazole-4-c

- ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate

- 2-(TERT-BUTOXYCARBONYLAMINO-METHYL)-THIAZOLE-4-CARBOXYLIC ACID ETHYL ESTER

- PubChem17857

- IIBLNWWFRAOZDR-UHFFFAOYSA-N

- Ethyl 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-4-thiazolecarboxylate (ACI)

- Ethyl 2-((tert-butoxycarbonyl)methyl)thiazole-4-carboxylate

- ethyl 2-{[(tert-butoxycarbonyl)amino]methyl}-1,3-thiazole-4-carboxylate

- DTXSID90432932

- DS-10967

- J-520565

- 96929-05-4

- C12H18N2O4S

- EN300-132092

- SY006817

- AB53961

- AKOS015920359

- CHEMBL3221668

- SCHEMBL7145374

- DB-080441

- ETHYL2-(((TERT-BUTOXYCARBONYL)AMINO)METHYL)THIAZOLE-4-CARBOXYLATE

- CS-W022640

- ethyl 2-(tert-butoxycarbonylamino)methylthiazole-4-carboxylate

- MFCD09878704

-

- MDL: MFCD09878704

- Piscine à noyau: 1S/C12H18N2O4S/c1-5-17-10(15)8-7-19-9(14-8)6-13-11(16)18-12(2,3)4/h7H,5-6H2,1-4H3,(H,13,16)

- La clé Inchi: IIBLNWWFRAOZDR-UHFFFAOYSA-N

- Sourire: O=C(NCC1SC=C(C(OCC)=O)N=1)OC(C)(C)C

Propriétés calculées

- Qualité précise: 286.09900

- Masse isotopique unique: 286.09872823g/mol

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 1

- Nombre de récepteurs de liaison hydrogène: 6

- Comptage des atomes lourds: 19

- Nombre de liaisons rotatives: 7

- Complexité: 330

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Le xlogp3: 2

- Surface topologique des pôles: 106

Propriétés expérimentales

- Couleur / forme: No data avaiable

- Dense: 1.2±0.1 g/cm3

- Point de fusion: No data available

- Point d'ébullition: 401.4±25.0 °C at 760 mmHg

- Point d'éclair: 196.5±23.2 °C

- Indice de réfraction: 1.522

- Le PSA: 105.76000

- Le LogP: 2.73540

- Pression de vapeur: 0.0±0.9 mmHg at 25°C

ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate Informations de sécurité

- Mot signal:warning

- Description des dangers: H302-H315-H319-H332-H335

-

Déclaration d'avertissement:

P264 bien nettoyer après le traitement

P280 porter des gants de protection / porter des vêtements de protection / porter des lunettes de protection / porter un masque de protection

p305 s'il pénètre dans les yeux

p351 rincer soigneusement à l'eau pendant quelques minutes

p338 retirer les lentilles de contact (le cas échéant) et les manipuler facilement, continuer à les rincer

p337 si l'irritation oculaire persiste

P313 consulter un médecin - Instructions de sécurité: H303+H313+H333

- Conditions de stockage:Sealed in dry,2-8°C

ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate Données douanières

- Code HS:2934100090

- Données douanières:

Code douanier chinois:

2934100090Résumé:

2934100090. Composés (hydrogénés ou non) contenant structurellement un cycle thiazole non condensé. TVA: 17,0%. Taux de remboursement: 9,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%

Éléments de déclaration:

Nom du produit, contenu du composant, pour

Résumé:

2934100090 autres composés de structure contenant un cycle thiazole non épaissi, hydrogéné ou non TVA: 17,0% taux de remboursement: 9,0% conditions réglementaires: aucun droit NPF: 6,5% droit général: 20,0%

ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-132092-1.0g |

ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate |

96929-05-4 | 95% | 1g |

$0.0 | 2023-06-06 | |

| Enamine | EN300-132092-5.0g |

ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate |

96929-05-4 | 95% | 5.0g |

$493.0 | 2023-02-15 | |

| Chemenu | CM190379-250mg |

Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)thiazole-4-carboxylate |

96929-05-4 | 98% | 250mg |

$*** | 2023-05-04 | |

| TRC | E921710-100mg |

Ethyl 2-(((Tert-butoxycarbonyl)amino)methyl)thiazole-4-carboxylate |

96929-05-4 | 100mg |

$ 70.00 | 2022-06-05 | ||

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 90R0390-1g |

2-(tert-Butoxycarbonylamino-methyl)-thiazole-4-carboxylic acid ethyl ester |

96929-05-4 | 97% | 1g |

¥3480.09 | 2025-01-20 | |

| eNovation Chemicals LLC | Y0981459-5g |

Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)thiazole-4-carboxylate |

96929-05-4 | 95% | 5g |

$450 | 2024-08-02 | |

| Fluorochem | 093215-1g |

Ethyl 2-(Boc-aminomethyl)thiazole-4-carboxylate |

96929-05-4 | 95% | 1g |

£95.00 | 2022-02-28 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E196123-100mg |

ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate |

96929-05-4 | 98% | 100mg |

¥185.90 | 2023-09-03 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VA339-200mg |

ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate |

96929-05-4 | 98% | 200mg |

317.0CNY | 2021-07-12 | |

| eNovation Chemicals LLC | Y1125316-5g |

2-(tert-Butoxycarbonylamino-methyl)-thiazole-4-carboxylic acid ethyl ester |

96929-05-4 | 95% | 5g |

$1595 | 2023-05-18 |

ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate Méthode de production

Méthode de production 1

Conditions de réaction

Référence

Méthode de production 2

Conditions de réaction

1.1 Reagents: Potassium bicarbonate Solvents: 1,2-Dimethoxyethane

1.2 Reagents: 2,6-Lutidine , Trifluoroacetic anhydride

1.2 Reagents: 2,6-Lutidine , Trifluoroacetic anhydride

Référence

- Total synthesis of (+)-nostocyclamide, Synlett, 1996, (12), 1171-1172

Méthode de production 3

Conditions de réaction

1.1 Reagents: Potassium bicarbonate Solvents: 1,2-Dimethoxyethane

1.2 Reagents: 2,6-Lutidine , Trifluoroacetic anhydride Solvents: 1,2-Dimethoxyethane

1.2 Reagents: 2,6-Lutidine , Trifluoroacetic anhydride Solvents: 1,2-Dimethoxyethane

Référence

- Total synthesis of (+)-nostocyclamide, Journal of the Chemical Society, 1998, (1998), 601-607

Méthode de production 4

Conditions de réaction

1.1 Reagents: Calcium carbonate Solvents: Ethanol ; 15 min, -20 °C

1.2 8 h, rt

1.2 8 h, rt

Référence

- Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand the Enigmatic Drug/Substrate-Binding Site of P-Glycoprotein, Journal of Medicinal Chemistry, 2018, 61(3), 834-864

Méthode de production 5

Conditions de réaction

1.1 Reagents: 2,6-Lutidine , Potassium bicarbonate , Trifluoroacetic anhydride ; -15 °C; -20 °C

Référence

- Total synthesis of largazole, Synlett, 2008, (15), 2379-2383

Méthode de production 6

Conditions de réaction

1.1 Reagents: Calcium carbonate Solvents: Ethanol ; 5 h, rt

Référence

- Concise total synthesis of largazole, Journal of Asian Natural Products Research, 2010, 12(11-12), 940-949

Méthode de production 7

Conditions de réaction

1.1 Solvents: Ethanol , Pyridine ; 6 h, reflux

Référence

- Studies on synthesis of amino acid derived thiazoles. Preparation of bis-thiazoles as key fragments of aerucyclamide analogs, Heterocyclic Letters, 2013, 3(4), 415-426

Méthode de production 8

Conditions de réaction

1.1 Solvents: Diethyl ether

Référence

- Analog of dolastatin 3. Synthesis, proton NMR studies, and spatial conformation, Tetrahedron, 1986, 42(10), 2695-702

Méthode de production 9

Conditions de réaction

1.1 Solvents: Diethyl ether

Référence

- A convenient method for the preparation of 2-(1-aminoalkyl)thiazole-4-carboxylic acids, key intermediates in the total synthesis of naturally occurring antitumor cyclopeptides, Journal of Organic Chemistry, 1985, 50(15), 2787-8

Méthode de production 10

Conditions de réaction

1.1 Reagents: Potassium bicarbonate Solvents: 1,2-Dimethoxyethane ; 15 min, rt

1.2 overnight, rt

1.3 Reagents: Pyridine Solvents: 1,2-Dimethoxyethane ; 15 min, 0 °C; 0 °C; 15 min, 0 °C

1.4 Reagents: Trifluoroacetic anhydride ; 3 h, 0 °C

1.5 Reagents: Triethylamine ; 2 - 3 h, rt

1.2 overnight, rt

1.3 Reagents: Pyridine Solvents: 1,2-Dimethoxyethane ; 15 min, 0 °C; 0 °C; 15 min, 0 °C

1.4 Reagents: Trifluoroacetic anhydride ; 3 h, 0 °C

1.5 Reagents: Triethylamine ; 2 - 3 h, rt

Référence

- Synthesis, structure-activity analysis, and biological evaluation of sanguinamide B analogues, Journal of Organic Chemistry, 2012, 77(23), 10596-10616

Méthode de production 11

Conditions de réaction

1.1 Reagents: Calcium carbonate Solvents: Ethanol ; 6 h, 23 °C

Référence

- Convergent and Modular Synthesis of Candidate Precolibactins. Structural Revision of Precolibactin A, Journal of the American Chemical Society, 2016, 138(16), 5426-5432

Méthode de production 12

Conditions de réaction

1.1 Reagents: Pyridine Solvents: Ethanol ; 24 h, reflux

Référence

- Synthesis of a Microcystis aeruginosa predicted metabolite with antimalarial activity, Bioorganic & Medicinal Chemistry Letters, 2012, 22(15), 4994-4997

Méthode de production 13

Conditions de réaction

1.1 Reagents: Ammonia , 2,2,2-Trichloroethyl chloroformate

1.2 Reagents: Lawesson's reagent

1.3 -

1.2 Reagents: Lawesson's reagent

1.3 -

Référence

- Synthesis of cyclohexapeptides as antimalarial and anti-trypanosomal agents, MedChemComm, 2014, 5(9), 1309-1316

Méthode de production 14

Conditions de réaction

1.1 Reagents: Potassium bicarbonate Solvents: 1,2-Dimethoxyethane ; -15 °C

1.2 Reagents: 2,6-Lutidine , Trifluoroacetic anhydride ; -10 °C

1.2 Reagents: 2,6-Lutidine , Trifluoroacetic anhydride ; -10 °C

Référence

- Total Synthesis of Microcin B17 via a Fragment Condensation Approach, Organic Letters, 2011, 13(4), 680-683

Méthode de production 15

Conditions de réaction

1.1 Reagents: Calcium carbonate Solvents: Ethanol ; 15 min, 0 °C

1.2 0 °C; 3 h, rt

1.2 0 °C; 3 h, rt

Référence

- Discovery of Novel Class I Histone Deacetylase Inhibitors with Promising in Vitro and in Vivo Antitumor Activities, Journal of Medicinal Chemistry, 2015, 58(19), 7672-7680

Méthode de production 16

Conditions de réaction

1.1 Reagents: Calcium carbonate Solvents: Ethanol ; 6 h, rt

Référence

- CP0569, A New Broad-Spectrum Injectable Carbapenem. Part 1: Synthesis and Structure-Activity Relationships, Bioorganic & Medicinal Chemistry, 2003, 11(16), 3475-3485

Méthode de production 17

Conditions de réaction

1.1 Reagents: Triethylamine Solvents: Methanol ; 3 h, 60 °C

Référence

- Synthesis and biological activity of largazole and derivatives, Angewandte Chemie, 2008, 47(34), 6483-6485

Méthode de production 18

Conditions de réaction

1.1 Reagents: Calcium carbonate Solvents: Ethanol ; overnight, rt

Référence

- Process development and scale-up total synthesis of largazole, a potent class I histone deacetylase inhibitor, Organic Process Research & Development, 2018, 22(2), 190-199

Méthode de production 19

Conditions de réaction

1.1 Reagents: Diisopropylethylamine , BOP reagent Solvents: Dichloromethane ; 20 min, rt

1.2 Reagents: Ammonium hydroxide ; 2 h, rt

1.3 Reagents: Lawesson's reagent Solvents: Tetrahydrofuran ; 4 h, rt

1.4 Reagents: Sodium bicarbonate Solvents: Ethyl acetate ; rt

1.5 Reagents: Potassium bicarbonate Solvents: 1,2-Dimethoxyethane ; 15 min, rt

1.6 rt; 12 h, rt

1.7 Reagents: Pyridine Solvents: 1,2-Dimethoxyethane ; 0 °C; 10 min, 0 °C

1.8 Reagents: Trifluoroacetic anhydride ; 0 °C; 3 h, 0 °C; 0 °C → rt

1.9 Reagents: Triethylamine ; rt; 1 h, rt

1.2 Reagents: Ammonium hydroxide ; 2 h, rt

1.3 Reagents: Lawesson's reagent Solvents: Tetrahydrofuran ; 4 h, rt

1.4 Reagents: Sodium bicarbonate Solvents: Ethyl acetate ; rt

1.5 Reagents: Potassium bicarbonate Solvents: 1,2-Dimethoxyethane ; 15 min, rt

1.6 rt; 12 h, rt

1.7 Reagents: Pyridine Solvents: 1,2-Dimethoxyethane ; 0 °C; 10 min, 0 °C

1.8 Reagents: Trifluoroacetic anhydride ; 0 °C; 3 h, 0 °C; 0 °C → rt

1.9 Reagents: Triethylamine ; rt; 1 h, rt

Référence

- RITA Mimics: Synthesis and Mechanistic Evaluation of Asymmetric Linked Trithiazoles, ACS Medicinal Chemistry Letters, 2017, 8(4), 401-406

Méthode de production 20

Conditions de réaction

1.1 Solvents: Diethyl ether

Référence

- Depsipeptide analogs of the antitumor drug distamycin containing thiazole amino acid residues, Tetrahedron, 1988, 44(18), 5833-43

Méthode de production 21

Conditions de réaction

1.1 Reagents: Calcium carbonate Solvents: Ethanol ; overnight, rt

Référence

- Synthesis of the molecular hybrid inspired by Largazole and Psammaplin A, Tetrahedron, 2018, 74(5), 549-555

Méthode de production 22

Conditions de réaction

1.1 Reagents: Potassium bicarbonate Solvents: 1,2-Dimethoxyethane

1.2 Reagents: Pyridine , Trifluoroacetic anhydride Solvents: 1,2-Dimethoxyethane

1.2 Reagents: Pyridine , Trifluoroacetic anhydride Solvents: 1,2-Dimethoxyethane

Référence

- Utilization of Alternate Substrates by the First Three Modules of the Epothilone Synthetase Assembly Line, Journal of the American Chemical Society, 2002, 124(38), 11272-11273

Méthode de production 23

Conditions de réaction

1.1 Reagents: Calcium carbonate Solvents: Ethanol

Référence

- Biological evaluation of new largazole analogues: Alteration of macrocyclic scaffold with Click chemistry, ACS Medicinal Chemistry Letters, 2013, 4(1), 132-136

Méthode de production 24

Conditions de réaction

1.1 Reagents: Calcium carbonate Solvents: Ethanol ; 7 h, rt

Référence

- Radical-Mediated Thiol-Ene Strategy: Photoactivation of Thiol-Containing Drugs in Cancer Cells, Angewandte Chemie, 2018, 57(48), 15832-15835

Méthode de production 25

Conditions de réaction

Référence

- Product class 17: thiazoles, Science of Synthesis, 2002, 11, 627-833

ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate Raw materials

- Boc-glycine

- L-Cysteine ethyl ester HCl

- ethyl 3-bromo-2-oxopropanoate

- N-Boc-2-aminoacetonitrile

- tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate

ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate Preparation Products

ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate Littérature connexe

-

Mi-Hee Jung,Kyoung Chul Ko,Woo Ram Lee Dalton Trans., 2019,48, 15074-15090

-

A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923

-

Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356

-

Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945

-

5. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95

96929-05-4 (ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate) Produits connexes

- 899729-36-3(ethyl 4-{(4-ethylphenyl)carbamoylmethoxy}-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate)

- 144027-74-7(Heteroclitin G)

- 7020-80-6(N-Ethylidene-tert-butylamine)

- 879037-24-8(2-(2,4-dichlorophenyl)methyl-6-(thiophen-2-yl)-2,3-dihydropyridazin-3-one)

- 1932675-44-9(trans-2-(3-methoxyphenyl)aminocyclopentan-1-ol)

- 148204-52-8(Dodecyl N-{[4-(phenylamino)phenyl] carbamothioyl}carbamate)

- 18404-43-8(Digitoxigenin Mono-β-D-digitoxoside)

- 1251702-61-0(N-(3-chloro-4-methylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide)

- 2034458-78-9(N'-(3-chloro-2-methylphenyl)-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}ethanediamide)

- 2171216-03-6(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-3-methylbenzoic acid)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:96929-05-4)ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate

Pureté:99%

Quantité:5g

Prix ($):206.0